2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid 2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 876624-49-6
VCID: VC7462258
InChI: InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-9-6-4-5-7-15(11(9)18)8-10(16)17/h9H,4-8H2,1-3H3,(H,14,19)(H,16,17)
SMILES: CC(C)(C)OC(=O)NC1CCCCN(C1=O)CC(=O)O
Molecular Formula: C13H22N2O5
Molecular Weight: 286.328

2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid

CAS No.: 876624-49-6

Cat. No.: VC7462258

Molecular Formula: C13H22N2O5

Molecular Weight: 286.328

* For research use only. Not for human or veterinary use.

2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid - 876624-49-6

Specification

CAS No. 876624-49-6
Molecular Formula C13H22N2O5
Molecular Weight 286.328
IUPAC Name 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoazepan-1-yl]acetic acid
Standard InChI InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-9-6-4-5-7-15(11(9)18)8-10(16)17/h9H,4-8H2,1-3H3,(H,14,19)(H,16,17)
Standard InChI Key JABSORAZQPYNMZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCCCN(C1=O)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the class of N-protected azepane derivatives, featuring a Boc group at the 3-position of the azepane ring and a ketone at the 2-position. The acetic acid substituent at the 1-position introduces polarity, influencing solubility and reactivity. The molecular formula is C₁₃H₂₂N₂O₅, with a molecular weight of 286.32 g/mol . Key structural elements include:

  • Azepane backbone: A seven-membered saturated ring with one nitrogen atom.

  • Boc protection: The tert-butoxycarbonyl group shields the amine during synthetic steps, enabling selective reactions at other sites .

  • Ketone functionality: The 2-oxo group enhances electrophilicity, facilitating nucleophilic additions or reductions.

Physicochemical Properties

Experimental data from supplier specifications and computational models reveal:

  • LogP: 0.53, indicating moderate hydrophobicity .

  • Solubility: Slightly soluble in chloroform and methanol, with better solubility in dimethyl sulfoxide (DMSO) .

  • Hydrogen bonding: Two donors (NH and COOH) and four acceptors (carbonyl oxygens and ether oxygen) .

  • Rotatable bonds: Five, suggesting conformational flexibility .

These properties make the compound suitable for solution-phase reactions and intermediate storage under ambient conditions.

Synthesis and Manufacturing

Purification and Quality Control

Suppliers report purities ≥90% (Chem-Impex) to ≥95% (Enamine), achieved via column chromatography or recrystallization . Analytical techniques include:

  • HPLC: For purity assessment.

  • NMR: To confirm regiochemistry (e.g., ¹H NMR for Boc group integration).

  • Mass spectrometry: Verification of molecular ion peaks at m/z 286.32 .

SupplierPurityPackagingPrice (USD)Lead Time
Enamine US95%100 mg822 days
SIA Enamine95%2.5 g6133 days
Chem-Impex90%1 g61112 days

Pricing scales nonlinearly with quantity, reflecting synthesis and purification costs.

Shipping and Stability

All suppliers ship the compound at room temperature, indicating stability under standard transit conditions . Long-term storage recommendations likely include desiccation and protection from light.

Applications in Pharmaceutical Research

β-Lactamase Inhibition

Patent EP2857401B1 highlights structurally related diazabicyclooctanes as β-lactamase inhibitors. The Boc-protected amine in 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid may serve as a precursor to such inhibitors, which restore the efficacy of β-lactam antibiotics against resistant bacteria .

Peptidomimetic Design

The azepane ring mimics proline’s conformational constraints, making the compound valuable in designing protease-resistant peptides. The acetic acid group enables conjugation to solid supports or fluorescent tags for combinatorial libraries.

Future Research Directions

Mechanistic Studies

  • Enzyme kinetics: Quantify inhibition constants (Kᵢ) against Class A/C/D β-lactamases.

  • Metabolic stability: Assess susceptibility to hepatic esterases via in vitro assays.

Derivative Synthesis

  • Boc deprotection: Generate free amines for further functionalization.

  • Esterification: Modify the acetic acid to improve membrane permeability.

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